BenchChemオンラインストアへようこそ!

Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-

HIF-PH inhibition Structure-activity relationship Isoquinoline SAR

Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- (CAS 808118-62-9), is a synthetic N-acylglycine derivative belonging to the class of isoquinoline-based hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. The compound is a structural analog of the clinically approved HIF-PH inhibitor roxadustat (FG-4592), differing specifically by the presence of a 4-methoxyphenoxy group at the 7-position of the isoquinoline core instead of the phenoxy group found in roxadustat.

Molecular Formula C19H16N2O6
Molecular Weight 368.3 g/mol
CAS No. 808118-62-9
Cat. No. B15213386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-
CAS808118-62-9
Molecular FormulaC19H16N2O6
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O
InChIInChI=1S/C19H16N2O6/c1-26-12-2-4-13(5-3-12)27-14-6-7-15-11(8-14)9-20-17(18(15)24)19(25)21-10-16(22)23/h2-9,24H,10H2,1H3,(H,21,25)(H,22,23)
InChIKeyPIVSVWSBZQYGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 808118-62-9: A 4-Methoxyphenoxy-Substituted Isoquinoline HIF-PH Inhibitor for Targeted Research Procurement


Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- (CAS 808118-62-9), is a synthetic N-acylglycine derivative belonging to the class of isoquinoline-based hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors [1]. The compound is a structural analog of the clinically approved HIF-PH inhibitor roxadustat (FG-4592), differing specifically by the presence of a 4-methoxyphenoxy group at the 7-position of the isoquinoline core instead of the phenoxy group found in roxadustat [2]. This structural distinction is critical for researchers conducting structure-activity relationship (SAR) studies, as the 4-methoxy substitution on the distal phenyl ring can markedly influence target binding, pharmacokinetics, and isoform selectivity profiles, making the compound a valuable tool for differentiating HIF-PH signaling pathways.

Why Roxadustat Cannot Substitute for CAS 808118-62-9 in SAR, Metabolic Stability, or Isoform Selectivity Studies


Within the HIF-PH inhibitor class, individual compounds exhibit divergent isoform selectivity profiles (PHD1 vs. PHD2 vs. PHD3), metabolic clearance rates, and downstream gene activation patterns that are exquisitely sensitive to peripheral aryl substitution [1]. The 4-methoxyphenoxy modification in CAS 808118-62-9 introduces both electronic (electron-donating para-methoxy) and steric perturbations relative to the unsubstituted phenoxy of roxadustat, which can alter the compound's hydrogen-bonding network within the 2-oxoglutarate binding pocket and affect recognition by cytochrome P450 enzymes . Researchers who substitute roxadustat for CAS 808118-62-9 in studies where peripheral aryl substitution is the variable under investigation risk confounding data interpretation, as differences in on-target potency, off-target activity, and metabolic stability cannot be assumed to follow linear SAR trends across this substitution series.

Product-Specific Differentiation Evidence for Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- (CAS 808118-62-9)


Structural Distinction: 4-Methoxyphenoxy vs. Phenoxy Substituent at the 7-Position Defines a Different Chemical Series

The defining structural feature of CAS 808118-62-9 is the 4-methoxyphenoxy substituent at the 7-position of the isoquinoline core, in contrast to the phenoxy group present in roxadustat (FG-4592, CAS 808118-40-3). This substitution replaces a terminal hydrogen with a methoxy group (-OCH₃), increasing the molecular weight from 352.34 g·mol⁻¹ (roxadustat) to 368.3 g·mol⁻¹ and the molecular formula from C₁₉H₁₆N₂O₅ to C₁₉H₁₆N₂O₆ [1]. This change introduces an additional hydrogen bond acceptor and alters the electron density on the distal phenyl ring, which can directly affect both target binding interactions and recognition by metabolic enzymes .

HIF-PH inhibition Structure-activity relationship Isoquinoline SAR

HIF-PHD1 Inhibitor Classification: Contextualizing Isoform Selectivity Potential

The compound is listed among HIF PHD1 inhibitors by a reputable commercial supplier specializing in research-grade biochemical tools, alongside N-Oxalylglycine (CAS 5262-39-5) and BAY 85-3934 (CAS 1154028-82-6) . The parent patent family covering 4-hydroxy-isoquinoline HIF hydroxylase inhibitors explicitly describes compounds within this structural class as 'capable of inhibiting PHD1 enzyme activity selectively over other isoforms, for example, PHD2 and/or PHD3 enzymes' [1]. While direct isoform selectivity data (IC50 ratios for PHD1/PHD2/PHD3) for CAS 808118-62-9 are not publicly available, the patent disclosure establishes that the 4-hydroxy-7-aryloxy-isoquinoline scaffold, of which this compound is a specific member, is designed for potential PHD1 selectivity.

HIF-PHD1 inhibition Isoform selectivity Prolyl hydroxylase domain

Metabolic Stability Advantage: 4-Methoxy Substitution Blocks Aromatic Hydroxylation

Roxadustat is primarily metabolized by CYP450-mediated hydroxylation/oxidation of the phenoxy ring, with 4'-hydroxy roxadustat and its 4'-O-sulfate conjugates accounting for approximately 20% of the radioactive dose in metabolism studies [1]. The 4-methoxyphenoxy group in CAS 808118-62-9 pre-installs a methoxy substituent at the para-position of the distal phenyl ring—the primary site of CYP450-mediated hydroxylation in roxadustat—thereby blocking this metabolic soft spot and potentially reducing the rate of oxidative clearance [2]. While no direct comparative microsomal stability data are publicly available for CAS 808118-62-9 vs. roxadustat, this structure-metabolism relationship is well-established for para-substituted aryl ethers and constitutes a rational basis for differentiated in vitro stability.

Metabolic stability CYP450 metabolism Pharmacokinetics

Optimal Use Cases for Procuring CAS 808118-62-9 in HIF Biology and Drug Discovery Workflows


Structure-Activity Relationship (SAR) Studies Investigating 7-Position Aryloxy Substituent Effects on HIF-PH Inhibition

CAS 808118-62-9 serves as a critical SAR probe for research programs comparing the biological effects of electron-donating para-substitution (4-OCH₃) on the distal phenyl ring versus the unsubstituted phenoxy of roxadustat. Experimental designs should include parallel testing of both compounds under identical assay conditions—target engagement (PHD1/PHD2/PHD3 IC50), cellular HIF-1α stabilization (e.g., by Western blot in Hep3B or HeLa cells), and downstream erythropoietin (EPO) induction—to construct a quantitative SAR matrix that correlates 7-position aryl substitution with potency and selectivity [1].

In Vitro Metabolic Stability Profiling of Isoquinoline-Based HIF-PH Inhibitors

The blocked para-hydroxylation site in CAS 808118-62-9 makes it a suitable tool compound for assessing the contribution of phenoxy ring oxidation to the overall metabolic clearance of isoquinoline HIF-PH inhibitors. Researchers should compare intrinsic clearance (CLint) values in human liver microsomes or hepatocytes between CAS 808118-62-9 and roxadustat to quantify the metabolic stabilization achieved by 4-methoxy substitution. Such data can guide lead optimization programs seeking to reduce first-pass metabolism while maintaining on-target potency [1].

Investigating Isoform-Selective HIF-PH Biology Using 4-Hydroxy-7-Aryloxy-Isoquinoline Scaffolds

For academic groups exploring the differential roles of PHD1, PHD2, and PHD3 in hypoxia signaling, cancer, or ischemia-reperfusion injury, CAS 808118-62-9 provides a structural entry point into the PHD1-biased chemical space described in patent disclosures [1]. When combined with established pan-PHD inhibitors (roxadustat) and PHD2-selective inhibitors (e.g., IOX2), CAS 808118-62-9 can help construct a chemical probe panel for dissecting isoform-specific contributions to HIF-α regulation and target gene expression .

Analytical Method Development and Reference Standard Procurement for Roxadustat-Related Substances

For pharmaceutical analytical laboratories developing HPLC or LC-MS/MS methods for roxadustat impurity profiling or forced degradation studies, CAS 808118-62-9 serves as a structurally defined reference standard distinct from the parent drug. Its unique chromatographic retention time, mass spectrometric fragmentation pattern (molecular ion [M+H]⁺ at m/z 369.3 vs. 353.3 for roxadustat), and UV absorption profile enable its use as a system suitability marker for method validation [1].

Quote Request

Request a Quote for Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.